molecular formula C15H13Cl2NO4S B2947082 4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate CAS No. 866131-09-1

4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate

Cat. No. B2947082
CAS RN: 866131-09-1
M. Wt: 374.23
InChI Key: PZOJUPRJQFZBMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate is complex, with a molecular formula of C15H13Cl2NO4S. For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Oxidation Methods : A study by Ogura, Suzuki, and Tsuchihashi (1980) explored the oxidation of methyl (methylthio)methyl sulfoxide, leading to the formation of bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under various conditions. This work demonstrates the potential utility of related sulfur-containing compounds in chemical synthesis (Ogura, Suzuki, & Tsuchihashi, 1980).
  • Nucleophilic Aromatic Substitution : Bergman and Wachtmeister (1978) described the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls through nucleophilic aromatic substitution, highlighting a method to produce various sulfone derivatives (Bergman & Wachtmeister, 1978).

Environmental Applications

  • Microwave-Assisted Degradation : Ghorbanian et al. (2019) investigated the removal of 2,4-dichlorophenol from aqueous solutions using microwave irradiation assisted by nanoscale zero-valent copper activated persulfate, demonstrating an innovative approach to degrade chlorinated pollutants (Ghorbanian, Asgari, Samadi, & Seidmohammadi, 2019).
  • Advanced Oxidation Processes : Mehralipour and Kermani (2021) optimized the photo-electro/persulfate/nZVI process for the degradation of 2–4 Dichlorophenoxyacetic acid, showcasing a novel combination of advanced oxidation processes for environmental protection (Mehralipour & Kermani, 2021).

Chemical Intermediates and Transformations

  • Anilidoquinoline Derivatives : Ghosh et al. (2008) synthesized and evaluated 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide for its therapeutic efficacy, demonstrating the chemical versatility of chlorophenyl and sulfonyl components in developing pharmaceutical intermediates (Ghosh et al., 2008).

properties

IUPAC Name

(4-chlorophenyl) 2-(4-chloro-N-methylsulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-23(20,21)18(13-6-2-11(16)3-7-13)10-15(19)22-14-8-4-12(17)5-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOJUPRJQFZBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)OC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate

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